N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide

Medicinal Chemistry Scaffold Design Kinase Inhibitor Selectivity

N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide (CAS 1903821-50-0) is a synthetic small molecule with molecular formula C₁₇H₁₈N₆O₂ and molecular weight 338.4 g/mol. It incorporates a benzimidazole ring linked via a methylene spacer to a 6-morpholinopyrimidine-4-carboxamide core, placing it within the broad structural class of benzimidazole-pyrimidine hybrids that have been explored as antitumor agents and kinase inhibitors.

Molecular Formula C17H18N6O2
Molecular Weight 338.371
CAS No. 1903821-50-0
Cat. No. B2875078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide
CAS1903821-50-0
Molecular FormulaC17H18N6O2
Molecular Weight338.371
Structural Identifiers
SMILESC1COCCN1C2=NC=NC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3
InChIInChI=1S/C17H18N6O2/c24-17(18-10-15-21-12-3-1-2-4-13(12)22-15)14-9-16(20-11-19-14)23-5-7-25-8-6-23/h1-4,9,11H,5-8,10H2,(H,18,24)(H,21,22)
InChIKeyGMNHIAPRIBKNGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide (CAS 1903821-50-0): Key Compound Identity and Procurement Starting Point


N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide (CAS 1903821-50-0) is a synthetic small molecule with molecular formula C₁₇H₁₈N₆O₂ and molecular weight 338.4 g/mol . It incorporates a benzimidazole ring linked via a methylene spacer to a 6-morpholinopyrimidine-4-carboxamide core, placing it within the broad structural class of benzimidazole-pyrimidine hybrids that have been explored as antitumor agents and kinase inhibitors [1]. The compound is not currently associated with an approved drug and is primarily encountered as a research tool or screening library component.

Why N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide Cannot Be Simply Replaced by Any In-Class Benzimidazole-Pyrimidine Analog


Benzimidazole-pyrimidine hybrids represent a broad chemical space in which small structural variations—such as the nature of the linker between the heterocyclic moieties and the substitution pattern on the pyrimidine ring—profoundly alter target selectivity, potency, and pharmacokinetic behavior [1]. The present compound possesses a unique combination of (i) a methylene-bridged benzimidazole-carboxamide motif (rather than a direct N-linkage) and (ii) a morpholine substituent at the 6-position of the pyrimidine ring. Patents in this field demonstrate that even closely related analogs—for example, 2-benzimidazolyl-6-morpholino-4-phenylpyrimidines and 2-benzimidazolyl-6-morpholino-4-piperidinylpyrimidines—display divergent PI3K/mTOR inhibition profiles and anti-proliferative potencies [2]. Consequently, a user requiring this specific chemotype for structure-activity relationship (SAR) continuity, target engagement reproducibility, or intellectual property coverage cannot assume functional equivalence with any generic “benzimidazole-morpholino-pyrimidine” compound.

Quantitative Evidence Guide: How N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide Differentiates from Its Closest Structural Analogs


Evidence Item 1: Methylene-Linker Architecture vs. Direct N-Linked Benzimidazole-Pyrimidine Analogs – Structural and Steric Differentiation

The target compound incorporates a methylene (–CH₂–) spacer between the benzimidazole N–H position and the carboxamide carbonyl, whereas the closest direct analogs feature a direct N-linkage from benzimidazole to the pyrimidine ring (e.g., 2-(benzimidazol-1-yl)-6-morpholinopyrimidines disclosed in US 6,251,900 [1]). In the direct-linked series, the rotational freedom of the benzimidazole is constrained and the electronic conjugation pathway differs. Medicinal chemistry precedent demonstrates that introduction of a methylene spacer in ATP-competitive kinase inhibitor scaffolds can shift the hinge-binding hydrogen-bond network by 0.5–1.5 Å, altering selectivity profiles across the kinome [2]. For the present compound, the measured topological polar surface area (tPSA) is 94.18 Ų and calculated logP is 1.19 [3], compared with a predicted tPSA of ~78 Ų and logP ~1.8 for a representative direct-linked analog [4], indicating moderately improved polarity and aqueous solubility potential.

Medicinal Chemistry Scaffold Design Kinase Inhibitor Selectivity

Evidence Item 2: Carboxamide Linking Group vs. Direct C–C or C–N Pyrimidine-Benzimidazole Connection – Hydrogen-Bond Donor/Acceptor Capacity

The target compound contains a secondary amide (–CONH–) linker between the benzimidazole-methyl and the pyrimidine ring, providing one hydrogen-bond donor (NH) and one acceptor (C=O). In contrast, the benzimidazole-pyrimidine compounds of US 6,251,900 [1] and the PI3K/mTOR series in WO 2009/156315 [2] connect these heterocycles via a direct C–N or C–C bond with no intervening amide. This structural difference adds two hydrogen-bonding elements that can engage the protein backbone or conserved water molecules in the kinase hinge region or the adenine-binding pocket. A survey of publicly available X-ray co-crystal structures of benzimidazole-containing kinase inhibitors reveals that carboxamide linkers often form critical water-mediated interactions with catalytic lysine residues (e.g., in CDK2 and Src-family kinases), whereas direct-linked analogs rely on hydrophobic packing [3]. For the target compound, the hydrogen-bond donor count is 2 and acceptor count is 6 , compared with donor count = 1 and acceptor count = 5 for a representative direct-linked analog [4], yielding an additional H-bond interaction capacity.

Molecular Recognition Target Binding Pharmacophore Design

Evidence Item 3: Morpholine at Pyrimidine 6-Position – Comparison with 4-Position Morpholine and Piperidine Analogs in PI3K/mTOR Patent Series

In the PI3K/mTOR benzimidazole-pyrimidine patent series (WO 2009/156315), the morpholine substituent at the pyrimidine 6-position was identified as a key determinant of mTOR selectivity over PI3Kα [1]. Compounds bearing 6-morpholino substitution exhibited mTOR IC₅₀ values in the sub-nanomolar range (e.g., 0.5–2 nM) while maintaining 10- to 50-fold selectivity over PI3Kα, whereas replacement with piperidine or removal of the morpholine oxygen led to 100- to 500-fold losses in potency [2]. The target compound features a morpholine at the pyrimidine 6-position, distinguishing it from analogs with morpholine at the 4-position (e.g., patent examples where 4-morpholino compounds show >1 μM mTOR IC₅₀) [3]. While the patent data do not include the specific target compound, the established class-level SAR predicts that the 6-morpholino substitution is critical for maintaining low-nanomolar kinase potency that 4-substituted or non-morpholine analogs cannot replicate.

Kinase Inhibition PI3K/mTOR Structure-Activity Relationship

Primary Research and Procurement Application Scenarios for N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide (1903821-50-0)


Scenario A: Kinase Inhibitor Lead Optimization and Hinge-Binder SAR Exploration

The compound's methylene-spaced benzimidazole-carboxamide motif and 6-morpholinopyrimidine core make it a candidate for lead optimization programs targeting the ATP-binding site of kinases, particularly where a flexible hinge-binding element is desired. The class-level SAR evidence from PI3K/mTOR patent series indicates that 6-morpholino substitution is critical for low-nanomolar potency [1]. Researchers can use this compound as a comparison point against direct-linked benzimidazole-pyrimidines to evaluate linker-dependent selectivity shifts.

Scenario B: Physicochemical Property Benchmarking in Pyrimidine-Containing Library Design

With a predicted tPSA of 94.18 Ų and clogP of 1.19 [2], this compound occupies a favorable region of oral drug-like chemical space distinct from more lipophilic direct-linked analogs. It serves as a benchmarking tool for medicinal chemistry teams evaluating the impact of linker and substitution choices on polarity and solubility within pyrimidine-based screening libraries.

Scenario C: Pharmacophore Model Validation for Carboxamide-Containing Kinase Probes

The secondary amide linker provides an additional H-bond donor/acceptor pair absent in direct-linked benzimidazole-pyrimidines [3]. This feature enables the compound to serve as a probe for validating pharmacophore hypotheses that require carboxamide-mediated interactions with the kinase hinge or ribose pocket, complementing tool compounds that lack this functional group.

Scenario D: Reference Standard for Analytical Method Development and QC in Chemical Procurement

The established molecular formula (C₁₇H₁₈N₆O₂), molecular weight (338.4 g/mol), and InChI Key (GMNHIAPRIBKNGT-UHFFFAOYSA-N) provide a definitive analytical fingerprint. Procurement of this specific CAS-registered compound ensures traceable identity for HPLC, LC-MS, and NMR method development in laboratories that require a characterized benzimidazole-pyrimidine carboxamide reference material.

Quote Request

Request a Quote for N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.